E3 Ligase Recruitment Mechanism: VHL vs. CRBN Dependency
PROTAC TYK2 degrader-1 utilizes a VHL-recruiting moiety (Thalidomide analog, HY-14658) to induce TYK2 degradation, whereas the more potent TYD-68 and PROTAC TYK2 degradation agent1 employ CRBN as the E3 ligase [1]. The choice of E3 ligase dictates degradation kinetics, cellular context dependency (e.g., VHL expression levels), and potential off-target profiles [2]. For studies requiring VHL-mediated ubiquitination pathways, PROTAC TYK2 degrader-1 is the appropriate tool.
| Evidence Dimension | E3 ubiquitin ligase recruitment mechanism |
|---|---|
| Target Compound Data | VHL (via Thalidomide analog, HY-14658) |
| Comparator Or Baseline | TYD-68: CRBN; PROTAC TYK2 degradation agent1: CRBN |
| Quantified Difference | N/A (qualitative mechanism difference) |
| Conditions | Vendor structural annotations and target engagement profiling |
Why This Matters
This distinction determines the applicability of the degrader in cell lines with differential E3 ligase expression and influences the interpretation of ubiquitin-proteasome system engagement.
- [1] MedChemExpress. TYD-68 (HY-173357) Technical Datasheet. Accessed 2026. View Source
- [2] Ishida T, Ciulli A. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discov. 2021;26(4):484-502. doi:10.1177/2472555220965528 View Source
